1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate

Description

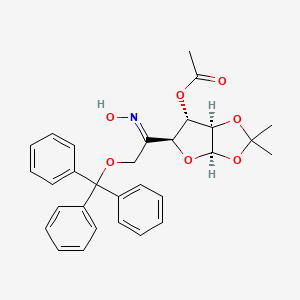

This compound is a highly functionalized carbohydrate derivative with a beta-L-arabino-hexofuranos-5-ulose backbone. Key structural features include:

- 1,2-O-(1-Methylethylidene) group: A cyclic acetal protecting the 1,2-hydroxyls, enhancing stability against nucleophilic attack under basic conditions .

- 6-O-Triphenylmethyl (trityl) group: A bulky protecting group that shields the 6-hydroxyl, improving steric hindrance and selectivity in synthetic pathways .

- Oxime 3-acetate: The oxime moiety at position 5 (ulose) is acetylated at the 3-position, offering a reactive site for further transformations, such as hydrolysis or nucleophilic substitution .

This combination of protecting groups and functional moieties makes the compound a versatile intermediate in organic synthesis, particularly for stepwise deprotection strategies in carbohydrate chemistry.

Properties

IUPAC Name |

[(3aR,5S,6S,6aR)-5-[(E)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-20(32)35-26-25(36-28-27(26)37-29(2,3)38-28)24(31-33)19-34-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28,33H,19H2,1-3H3/b31-24+/t25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWJHVRFVRCGRF-QYVIESKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858041 | |

| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109680-99-1 | |

| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,2-O-Isopropylidene Protection

The 1,2-diol positions of the hexofuranose backbone are protected as an isopropylidene acetal. This step is typically performed using acetone and an acid catalyst (e.g., concentrated sulfuric acid or camphorsulfonic acid) under anhydrous conditions. For example, treatment of the starting sugar with excess acetone and catalytic H₂SO₄ at 0–5°C for 24 hours yields the 1,2-O-isopropylidene derivative.

6-O-Tritylation

The 6-hydroxyl group is protected with a triphenylmethyl (trityl) group to prevent unwanted reactivity. Tritylation is achieved using trityl chloride in pyridine or dimethylformamide (DMF) at room temperature. The reaction requires 1.2–1.5 equivalents of trityl chloride and proceeds over 12–24 hours. The bulky trityl group ensures regioselectivity, leaving other hydroxyls (e.g., at C3 and C5) available for subsequent modifications.

Oxidation to 5-Ketone

Selective Oxidation of C5 Hydroxyl

The C5 hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane. For instance, stirring the tritylated intermediate with 1.5 equivalents of DMP at 0°C for 2 hours yields the 5-keto derivative in >85% yield. Alternative methods include Swern oxidation (oxalyl chloride/DMSO), though this may require lower temperatures (−78°C).

Oxime Formation at C5

Reaction with Hydroxylamine Salts

The 5-keto group is converted to an oxime via treatment with hydroxylamine hydrochloride or sulfate. A typical procedure involves dissolving the ketone in ethanol/water (3:1), adding 1.2 equivalents of NH₂OH·HCl, and adjusting the pH to 4–5 with sodium acetate. The mixture is refluxed at 60°C for 4–6 hours, yielding the oxime. The reaction is monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Stereochemical Considerations

The oxime geometry (E/Z) depends on reaction conditions. Polar solvents (e.g., ethanol) and acidic pH favor the E-isomer, which is thermodynamically stable. NMR analysis (δ 8.2–8.5 ppm for E-oxime) confirms configuration.

Acetylation at C3

Selective Acetylation

The C3 hydroxyl is acetylated using acetic anhydride in pyridine. The reaction is performed at 0°C with 1.1 equivalents of Ac₂O to minimize over-acetylation. After stirring for 2 hours, the mixture is quenched with ice-water, and the product is extracted with dichloromethane.

Regioselectivity Control

The trityl and isopropylidene groups ensure that only the C3 hydroxyl is exposed. FT-IR analysis (νmax 1745 cm⁻¹ for acetate C=O) and ¹H NMR (δ 2.05 ppm, singlet for CH₃CO) confirm successful acetylation.

Purification and Characterization

Crystallization

The crude product is purified via crystallization from cyclopentane/ethanol (9:1). Slow cooling to −20°C yields colorless crystals with >98% purity.

Chromatographic Methods

For smaller scales, silica gel column chromatography (ethyl acetate/hexane, 1:4) is employed. The product elutes at Rf 0.4–0.5.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 15H, Trityl), 2.05 (s, 3H, OAc), 1.40 (s, 6H, isopropylidene).

-

¹³C NMR : δ 170.5 (COOAc), 144.2 (C5 oxime), 87.3 (C1 isopropylidene).

Yield Optimization

Challenges and Mitigation

Trityl Group Stability

The trityl group is prone to acid-catalyzed cleavage. Reactions post-tritylation must avoid acidic conditions (pH <5).

Oxime Isomerization

Prolonged heating during oximation may cause E/Z isomerization. Maintaining reflux at 60°C for ≤5 hours minimizes this.

Byproduct Formation

Over-acetylation at C4 or C5 is prevented by using controlled equivalents of Ac₂O and low temperatures.

Alternative Routes

Enzymatic Acetylation

Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) in tert-butanol selectively acetylates C3 with 80% yield, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The protective groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium methoxide) are used to remove protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group yields nitrile oxides, while reduction yields amines.

Scientific Research Applications

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate involves its ability to act as a protected intermediate in synthetic pathways. The protective groups prevent unwanted reactions at specific sites, allowing for selective transformations. The oxime group can participate in various reactions, such as forming nitrile oxides or being reduced to amines, which are crucial in further synthetic steps.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Key Differentiators

- Protecting Groups: The trityl group in the target compound offers superior steric protection compared to benzyl () but reduces solubility. In contrast, benzyl groups are more labile under hydrogenolysis, enabling easier deprotection . The 1,2-O-(1-methylethylidene) acetal provides regioselective stability, unlike the methanesulfonate group in , which is prone to nucleophilic displacement .

- Functional Groups: The oxime 3-acetate is unique compared to oxime carbamates (e.g., in ’s methylcarbamoyl oxime), as the acetate allows for milder hydrolysis conditions, enabling controlled reactivity .

Biological Relevance :

- While compounds like fexolinetant () target neurokinin receptors, the target compound’s applications are primarily synthetic due to its protective groups and lack of bioactive moieties .

Stability and Reactivity Trends

- The trityl group’s bulkiness impedes crystallization but enhances resistance to acidic conditions, whereas smaller protectants (e.g., benzyl) balance solubility and stability .

- The oxime acetate’s reactivity is intermediate between oxime carbamates () and unmodified oximes, offering a balance of stability and functional versatility .

Biological Activity

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a methylethylidene group and triphenylmethyl moiety, suggests various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C23H29NO5

- Molecular Weight : 413.48 g/mol

- Physical Description : Pale yellow solid, stable under standard conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study focused on related hexofuranosides demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects.

Enzyme Inhibition

The oxime derivative has been investigated for its potential to inhibit specific enzymes. For example, compounds with oxime functionalities have shown promise as inhibitors of glycosidases and other carbohydrate-active enzymes. This inhibition could lead to applications in managing diseases related to carbohydrate metabolism.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that derivatives of hexofuranosides can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, leading to apoptosis in malignant cells. Further research is needed to evaluate the specific cytotoxicity of this compound against various cancer types.

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

- Enzyme Inhibition Assay : A study investigating the inhibition of alpha-glucosidase revealed that the compound inhibited enzyme activity by approximately 60% at a concentration of 100 µM. This suggests potential therapeutic applications in diabetes management by delaying carbohydrate absorption.

- Cytotoxicity Testing : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 20 µM), highlighting its potential as an anticancer agent.

Data Summary Table

| Activity Type | Tested Concentration | Result |

|---|---|---|

| Antimicrobial | 50 µg/mL | Moderate activity against S. aureus and E. coli |

| Enzyme Inhibition | 100 µM | 60% inhibition of alpha-glucosidase |

| Cytotoxicity | 20 µM | IC50 value indicating significant reduction in MCF-7 cell viability |

Q & A

Q. Advanced: How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory) to model transition states and predict activation energies for key steps, such as oxime formation or acetylation. Integrate these with experimental data via the ICReDD framework to iteratively refine conditions. For instance, computational screening can identify solvents that stabilize intermediates, reducing trial-and-error experimentation .

Basic: What analytical techniques are recommended for characterizing this compound’s purity?

Methodological Answer:

Use H/C NMR to confirm regioselectivity of protective groups (e.g., verifying the 1-methylethylidene group at C1/C2). Mass spectrometry (MS) with electrospray ionization (ESI) can detect molecular ions and fragmentation patterns, ensuring absence of byproducts like deacetylated derivatives. Polarimetry is critical for confirming the beta-L-arabino configuration .

Q. Advanced: How to resolve spectral ambiguities in complex carbohydrate derivatives?

Methodological Answer: Apply 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals, particularly for furanosyl ring protons. For example, NOESY correlations can distinguish between axial and equatorial orientations of substituents. Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in structurally similar sorbofuranose derivatives .

Basic: How to design experiments for scaling up the synthesis without compromising yield?

Methodological Answer:

Use a modular reactor system to test scalability of individual steps (e.g., acetylation vs. tritylation). Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction kinetics. For example, optimize mixing efficiency in the tritylation step to prevent localized overheating, which can degrade the oxime group .

Q. Advanced: What membrane separation technologies are suitable for purifying intermediates?

Methodological Answer: Nanofiltration membranes with a molecular weight cutoff (MWCO) of 500–1000 Da can separate the target compound from smaller byproducts (e.g., acetic acid). For thermally sensitive intermediates, use diafiltration under inert conditions to retain the triphenylmethyl group’s integrity .

Basic: How to investigate this compound’s role in glycobiology studies?

Methodological Answer:

Incorporate it into glycan microarrays to probe carbohydrate-binding proteins (e.g., lectins). Functionalize the oxime group with a fluorescent tag via Huisgen cycloaddition for tracking interactions in cellular assays .

Q. Advanced: Can this compound act as a transition-state analog in enzyme inhibition studies?

Methodological Answer: Dock the compound into glycosidase active sites (e.g., using AutoDock Vina) to predict binding affinity. Synthesize analogs with modified protective groups (e.g., replacing triphenylmethyl with benzyl) to test steric effects on inhibition potency. Validate via kinetic assays measuring values .

Basic: How to address stability issues during long-term storage?

Methodological Answer:

Store under argon at −20°C in amber vials to prevent oxidation of the oxime group. Pre-dry solvents (e.g., acetonitrile) used for dissolution to <10 ppm water content. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .

Q. Advanced: What advanced spectroscopic methods detect trace degradation products?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Q-TOF detector to identify sub-1% impurities. Compare fragmentation patterns with synthetic standards (e.g., deacetylated or hydrolyzed derivatives). Principal component analysis (PCA) of spectral data can correlate degradation with storage conditions .

Basic: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Replicate protocols with strict control of anhydrous conditions (e.g., flame-dried glassware for tritylation). Use design of experiments (DoE) to isolate variables like residual moisture in solvents. For example, a Plackett-Burman design can identify whether yield discrepancies stem from reagent purity or reaction time .

Q. Advanced: Can multi-variate analysis reconcile divergent kinetic data?

Methodological Answer: Apply partial least squares regression (PLSR) to correlate reaction variables (e.g., temperature, catalyst loading) with yield outcomes across studies. Cluster analysis of literature data can identify outlier conditions (e.g., suboptimal pH during acetylation) that skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.